(2,6-Dimethylanilino)azanium;chloride
Description
Properties
IUPAC Name |
(2,6-dimethylanilino)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-4-3-5-7(2)8(6)10-9;/h3-5,10H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKQMDUOOZVZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2,6-Dimethylanilinium chloride serves as a crucial intermediate in the synthesis of various organic compounds. It is often utilized in the preparation of substituted anilines and other nitrogen-containing heterocycles. The compound's structure allows for selective functionalization, making it valuable in the development of new materials and pharmaceuticals.
| Application | Description |
|---|---|
| Synthesis of dyes | Used as an intermediate in dye production, particularly for azo dyes. |
| Pharmaceutical intermediates | Serves as a building block for the synthesis of various drugs and therapeutic agents. |
Pharmaceuticals
Medicinal Chemistry
In medicinal chemistry, 2,6-dimethylanilinium chloride is explored for its potential therapeutic effects. Its derivatives have been studied for anti-inflammatory and analgesic properties. Research indicates that modifications to the aniline structure can enhance biological activity and reduce toxicity.
Case Study: Anti-inflammatory Activity
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of derivatives of 2,6-dimethylanilinium chloride. The results demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Disinfectants and Antiseptics
Biocidal Properties
As a quaternary ammonium compound, 2,6-dimethylanilinium chloride exhibits strong biocidal activity against bacteria and fungi. It is commonly used in disinfectants for surfaces and medical instruments due to its effectiveness at low concentrations.
| Property | Details |
|---|---|
| Bactericidal activity | Effective against a broad spectrum of microorganisms. |
| Surface disinfectant | Used in hospitals and laboratories for sterilization purposes. |
Environmental Impact
While 2,6-dimethylanilinium chloride is effective as a disinfectant, studies have raised concerns regarding its environmental impact. Its persistence in aquatic environments can lead to bioaccumulation and resistance development among microbial populations.
Case Study: Environmental Persistence
Research has shown that quaternary ammonium compounds like 2,6-dimethylanilinium chloride can lead to microbial resistance when used extensively in sub-lethal concentrations. This raises concerns about long-term ecological effects and necessitates careful management of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lidocaine Hydrochloride
Structure: Lidocaine ([2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride hydrate) shares the 2,6-dimethylaniline group but replaces the thiazine ring with an acetamide and a tertiary amine group . Key Differences:
- Functional Groups : Lidocaine’s acetamide (–CO–NH–) and diethylamine groups contrast with xylazine’s thiazine ring.
- Hydrogen Bonding : Lidocaine lacks the extensive thiazine-mediated hydrogen bonding seen in xylazine, leading to differences in solubility and crystalline packing .
Applications : Lidocaine is a local anesthetic in human medicine, whereas xylazine is restricted to veterinary use due to species-specific α2-adrenergic receptor interactions .
Clonidine Hydrochloride
Structure: Clonidine (2-(2,6-dichloroanilino)-2-imidazoline hydrochloride) features a 2,6-dichloroaniline group and an imidazoline ring . Key Differences:
- Substituents : The 2,6-dichloro substitution on the aniline (vs. methyl in xylazine) enhances electron-withdrawing effects, altering receptor binding.
- Pharmacology : Clonidine’s imidazoline ring targets central α2-adrenergic receptors in humans, while xylazine’s thiazine ring shows higher affinity for veterinary receptors .
Denatonium Chloride
Structure: Denatonium chloride ([2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-diethyl-(phenylmethyl)azanium chloride) includes a benzyl group and a diethylamine chain attached to the 2,6-dimethylaniline core . Key Differences:
- Bulkier Substituents : The benzyl group increases steric hindrance, preventing pharmacological activity.
- Application: Denatonium is a bittering agent (non-therapeutic), unlike xylazine’s sedative properties .
Structural and Functional Analysis
Crystallographic Properties
Pharmacological Profiles
Preparation Methods
Reaction Mechanism and Procedure
2,6-Dimethylaniline is dissolved or suspended in an inert solvent such as carbon tetrachloride (CCl₄), toluene, or isooctane. Hydrochloric acid (HCl) gas is introduced into the mixture, leading to the formation of the ammonium salt via protonation of the amine group. The reaction proceeds as follows:
Key steps include:
-
Solvent Selection : Non-polar solvents like CCl₄ are preferred due to their low solubility for the ammonium salt, promoting crystallization and ease of isolation.
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Temperature Control : The reaction is conducted at 0–80°C to balance reaction rate and selectivity.
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Workup : The precipitated hydrochloride salt is filtered, washed with cold solvent, and dried.
Optimization and Yield
The patent reports a yield of 69% for 4-chloro-2,6-dimethylaniline hydrochloride under optimized conditions. While this yield pertains to a subsequent chlorination step, the initial protonation step achieves near-quantitative conversion when using excess HCl in CCl₄ with ethanol as a co-solvent. The use of ethanol enhances the solubility of HCl in the organic phase, ensuring complete protonation.
Industrial Scalability
This method is highly scalable, with the patent describing continuous and batch processes at pressures of 1.0–1.5 bar. The inert solvent is recycled, minimizing waste and cost.
Reduction of 2,6-Dimethylnitrobenzene Followed by Acidification
An alternative route involves the reduction of 2,6-dimethylnitrobenzene to 2,6-dimethylaniline, followed by immediate acidification to form the hydrochloride salt. This method, outlined in a laboratory procedure, is favored for its compatibility with nitro compound precursors.
Reaction Mechanism and Procedure
-
Reduction Step :
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Isolation :
Advantages and Limitations
-
Advantages : Avoids handling pure 2,6-dimethylaniline, which is toxic and volatile.
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Limitations : Generates tin waste (SnCl₄), requiring careful disposal.
Comparative Analysis of Synthesis Methods
Solvent Effects on Crystallization
In the direct protonation method, solvent polarity directly influences salt solubility. For example, CCl₄ (dielectric constant = 2.24) minimizes solubility, enabling >90% precipitation of the hydrochloride. Polar co-solvents like ethanol adjust solubility to balance reaction kinetics and yield.
Temperature and Reaction Kinetics
Elevated temperatures (up to 80°C) accelerate protonation but risk side reactions such as alkylation or oxidation. The patent recommends 10–15°C for optimal selectivity.
Applications and Industrial Relevance
(2,6-Dimethylanilino)azanium chloride serves as a precursor to herbicides and lidocaine analogs . Its stability and ease of handling make it preferable over the free amine in large-scale syntheses.
Q & A
Q. What are the preferred synthetic routes for (2,6-Dimethylanilino)azanium chloride, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions between ketones and primary amines. For example, β-diketimine ligands (structurally related to the target compound) are formed by co-condensation of ketones with 2,6-dimethylaniline derivatives under inert atmospheres. Solvent choice (e.g., ethanol or toluene) and temperature (60–80°C) critically affect reaction kinetics and purity. Post-synthesis, the hydrochloride salt is precipitated using HCl gas or concentrated HCl, followed by recrystallization from ethanol/water mixtures .
Q. What spectroscopic and chromatographic methods are recommended for characterizing (2,6-Dimethylanilino)azanium chloride?
- UV-Vis Spectroscopy : The compound exhibits λmax at ~235 nm and 288 nm, consistent with aromatic π→π* transitions and protonated amine moieties .
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) or GC-MS with derivatization for volatility. Retention times and mass fragmentation patterns should align with PubChem data .
- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (C8H11N<sup>+</sup>Cl<sup>−</sup>; MW: 156.63 g/mol).
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?
- Software Tools : Use SHELXL for small-molecule refinement. For disordered regions, apply PART instructions and geometric restraints. Twinned data (e.g., from non-merohedral twins) require HKLF 5 format and BASF parameter optimization .
- Validation : Cross-check with Mercury CSD (Cambridge Structural Database) to compare bond lengths/angles (e.g., C–N: 1.34–1.38 Å, N–H⋯Cl: 2.1–2.3 Å) and validate hydrogen-bonding networks .
Q. What role do hydrogen-bonding networks play in the supramolecular assembly of (2,6-Dimethylanilino)azanium chloride?
In crystal structures, the chloride anion forms N–H⋯Cl (2.25–2.35 Å) and O–H⋯Cl (2.45 Å) hydrogen bonds with adjacent cations and water molecules, creating 1D chains. π-π interactions between aromatic rings (centroid distances: 5.22 Å) further stabilize the lattice, as observed in N-(2,6-dimethylanilino)-thiazinium chloride monohydrate .
| Hydrogen Bond Parameters | Donor–Acceptor Distance (Å) | Angle (°) |
|---|---|---|
| N–H⋯Cl | 2.28 | 165 |
| O–H⋯Cl (water) | 2.45 | 159 |
Q. How can computational methods (e.g., DFT, QSAR) predict the electronic properties and reactivity of this compound?
- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps, highlighting nucleophilic regions at the anilino group .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP and polar surface area. Validation via leave-one-out cross-checking (R<sup>2</sup> > 0.85) .
Data Analysis and Reproducibility
Q. What strategies mitigate batch-to-batch variability in analytical standards?
- Certified Reference Materials (CRMs) : Source 2,6-dimethylaniline derivatives with ≥98% purity (e.g., CAS 142-04-1) and validate via NMR (<sup>1</sup>H, <sup>13</sup>C) and LC-MS .
- Interlaboratory Studies : Use harmonized protocols (e.g., ISO/IEC 17025) for GC-FID quantification (RSD < 2%) and spike recovery tests (95–105%) .
Q. How do solvent polarity and pH affect the stability of (2,6-Dimethylanilino)azanium chloride in solution?
- Stability Tests : Monitor degradation via UV-Vis at pH 2–7 (0.1 M phosphate buffer). The compound is stable below pH 5 but hydrolyzes to 2,6-dimethylaniline at pH > 7 (t1/2 = 12 h at pH 9) .
- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) for long-term storage (-20°C). Avoid alcohols due to esterification risks .
Crystallography and Structural Insights
Q. What are the key crystallographic parameters for (2,6-Dimethylanilino)azanium chloride derivatives?
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 13.4546, 8.6547, 12.7732 |
| β (°) | 109.21 |
| V (Å<sup>3</sup>) | 1404.56 |
| Z | 4 |
| Rint | 0.033 |
| Refinement software | SHELXL-2018/3 |
| Data collected at 100 K (CuKα radiation, λ = 1.5418 Å) with Oxford Diffraction Xcalibur . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
